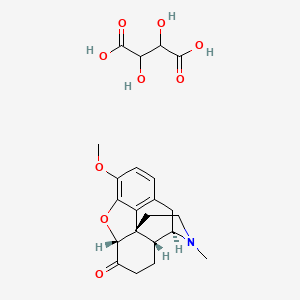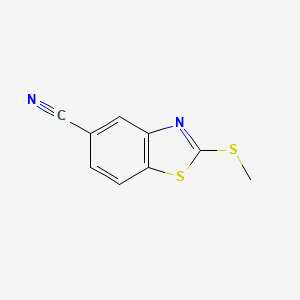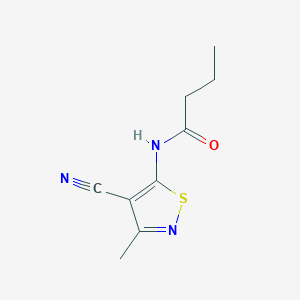
Mercury, ion (Hg1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Calomel, also known as mercurous chloride, is a chemical compound with the formula Hg₂Cl₂. It is a dense white or yellowish-white, odorless solid that has been historically significant in various fields, including medicine and electrochemistry. The name “calomel” is derived from the Greek words “kalos” (beautiful) and “melas” (black), referring to its reaction with ammonia, which produces a black coloration due to the formation of finely dispersed metallic mercury .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calomel can be synthesized through several methods. One common method involves the reaction of elemental mercury with mercuric chloride:
Hg+HgCl2→Hg2Cl2
Another method involves a metathesis reaction where aqueous mercury(I) nitrate reacts with a chloride source such as sodium chloride or hydrochloric acid:
2HCl+Hg2(NO3)2→Hg2Cl2+2HNO3
Properties
CAS No. |
22542-11-6 |
|---|---|
Molecular Formula |
Hg+ |
Molecular Weight |
200.59 g/mol |
IUPAC Name |
mercury(1+) |
InChI |
InChI=1S/Hg/q+1 |
InChI Key |
SHZVCTRRRIRFOC-UHFFFAOYSA-N |
Canonical SMILES |
[Hg+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzenamine,4-[2-(3-pyridinyl)ethyl]-](/img/structure/B8660254.png)
![Methyl 2-[(tert-butyldimethylsilyl)oxy]-2-(dimethoxyphosphoryl)acetate](/img/structure/B8660258.png)
![3-Methylthieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B8660259.png)




![2,4-Diphenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B8660303.png)
![4-[2-(methylamino)ethyl]Phenol hydrobromide](/img/structure/B8660321.png)


